

(R)-KT109: A Technical Guide to its Biochemical and Cellular Effects

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Compound of Interest

Compound Name: (R)-KT109

Cat. No.: B608393

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Introduction

(R)-KT109 is a potent and selective inhibitor of diacylglycerol lipase- β (DAGL β), an enzyme pivotal in the biosynthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).^[1] This technical guide provides an in-depth overview of the core biochemical and cellular effects of **(R)-KT109**, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Biochemical Profile and Selectivity

(R)-KT109 exhibits high potency for DAGL β with an IC₅₀ of 42 nM.^[1] It displays approximately 60-fold selectivity for DAGL β over the isoenzyme DAGL α .^[1] Further selectivity profiling has shown inhibitory activity against PLA2G7 (IC₅₀ = 1 μ M), while negligible activity has been observed against other serine hydrolases such as FAAH, MGLL, and ABHD11, as well as cytosolic phospholipase A2 (cPLA2 or PLA2G4A).^[1]

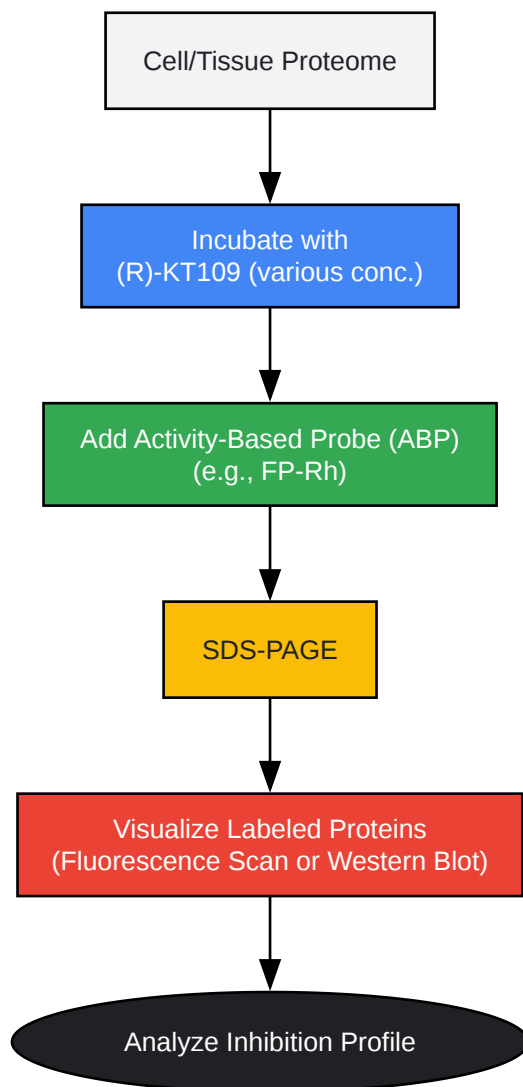
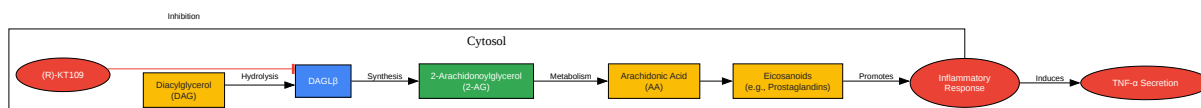
Quantitative Data Summary

Target	IC50	Notes
Diacylglycerol Lipase- β (DAGL β)	42 nM	Primary target. [1]
Diacylglycerol Lipase- α (DAGL α)	~2.5 μ M	Approximately 60-fold less potent than against DAGL β . [1]
Phospholipase A2 Group VII (PLA2G7)	1 μ M	Off-target activity. [1]
Fatty Acid Amide Hydrolase (FAAH)	Negligible Activity	High selectivity against this related enzyme. [1]
Monoglyceride Lipase (MGLL)	Negligible Activity	High selectivity against this related enzyme. [1]
α/β -Hydrolase Domain-Containing Protein 11 (ABHD11)	Negligible Activity	High selectivity against this related enzyme. [1]
Cytosolic Phospholipase A2 (cPLA2/PLA2G4A)	Negligible Activity	High selectivity against this related enzyme. [1]

Cellular Effects: Modulation of Lipid Signaling and Inflammatory Responses

(R)-KT109 perturbs the lipid network involved in macrophage inflammatory responses by inhibiting the production of 2-AG.[\[1\]](#) This leads to a subsequent reduction in its downstream metabolites, including arachidonic acid and various eicosanoids.[\[1\]](#) In cellular models, treatment with **(R)-KT109** leads to a significant decrease in 2-AG and arachidonic acid levels.[\[1\]](#) A key anti-inflammatory effect of **(R)-KT109** is the reduction of secreted TNF- α levels in lipopolysaccharide (LPS)-stimulated macrophages.[\[1\]](#)

Signaling Pathway of (R)-KT109 in Macrophages



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References

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